molecular formula C18H24FN3 B6063050 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

Cat. No.: B6063050
M. Wt: 301.4 g/mol
InChI Key: JRGIEGGZGXBBRI-UHFFFAOYSA-N
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Description

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrazolylmethyl group

Properties

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3/c1-14-11-17(21-20-14)13-22-10-4-5-15(12-22)8-9-16-6-2-3-7-18(16)19/h2-3,6-7,11,15H,4-5,8-10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGIEGGZGXBBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCCC(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the fluorophenyl and pyrazolylmethyl groups through a series of substitution and coupling reactions. Specific reagents and conditions may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via nucleophilic substitution using a fluorinated benzene derivative.

    Step 3: Coupling of the pyrazolylmethyl group using a pyrazole derivative and a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrazolylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazolylmethyl group can modulate the compound’s activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-chlorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
  • 3-[2-(2-bromophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
  • 3-[2-(2-methylphenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

Uniqueness

The presence of the fluorophenyl group in 3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications compared to its analogs.

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